Prasugrel-d5

Vue d'ensemble

Description

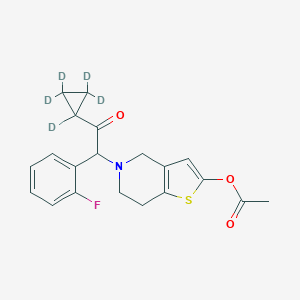

[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate is a complex organic compound belonging to the class of thienopyridines This compound is characterized by the presence of a fluorophenyl group, a cyclopropyl group with deuterium atoms, and an acetate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate involves multiple stepsThe reaction conditions typically involve the use of various reagents such as EDC·HCl, HOBT, DMF, and DIPEA at low temperatures .

Industrial Production Methods

For industrial production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of catalysts and solvents is also optimized to minimize waste and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Applications De Recherche Scientifique

Chemistry

In chemistry, [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs .

Medicine

In medicine, [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate is being investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mécanisme D'action

The mechanism of action of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes, while the cyclopropyl group provides steric hindrance, affecting the overall reactivity. The acetate ester group facilitates its transport across cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate]: This compound shares a similar thienopyridine core but differs in the substitution pattern on the cyclopropyl group.

Fluorinated Pyridines: These compounds have similar fluorophenyl groups but lack the thienopyridine core.

Uniqueness

The uniqueness of [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate lies in its combination of fluorophenyl, cyclopropyl, and acetate ester groups, which confer distinct chemical and biological properties .

Activité Biologique

Prasugrel-d5 is a deuterated form of the antiplatelet medication prasugrel, which is widely used in the treatment of acute coronary syndromes (ACS). This article explores the biological activity of this compound, its applications in research, and its role in understanding prasugrel metabolism and pharmacodynamics.

Prasugrel is a thienopyridine prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This action significantly reduces the risk of thrombotic events in patients with ACS .

Role of this compound in Research

This compound serves primarily as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its slightly higher mass due to deuterium substitution allows researchers to quantify prasugrel concentrations accurately in biological samples like blood and tissue extracts. By comparing the signal intensities of prasugrel and this compound, scientists can gain insights into the metabolism and pharmacokinetics of prasugrel .

Advantages of Using this compound

- Enhanced Stability : The deuterated structure increases stability during analysis.

- Metabolic Pathway Tracing : Administering prasugrel alongside this compound enables tracing the metabolic pathways and understanding how prasugrel is processed in the body.

- Improved Quantification : The use of stable isotope-labeled compounds enhances quantification accuracy in pharmacokinetic studies .

Pharmacodynamics and Efficacy

A significant study compared prasugrel with ticagrelor in patients with ACS (ISAR REACT 5). The results indicated that prasugrel was associated with a lower incidence of myocardial infarction (MI) compared to ticagrelor, highlighting its efficacy as an antiplatelet agent. Specifically, at a 12-month follow-up, the primary endpoint occurred in 6.8% of patients treated with prasugrel versus 9.1% with ticagrelor .

Case Studies

- Case Study on Elderly Patients : A study assessing the pharmacodynamic response to reduced doses of prasugrel (5 mg) in elderly patients showed that this dosage maintained effective platelet inhibition while reducing bleeding risks compared to higher doses. The study demonstrated that prasugrel 5 mg resulted in fewer poor responders than clopidogrel, indicating its favorable profile for elderly patients .

- Bleeding Risk Management : Another case study explored strategies for managing prasugrel-related bleeding through prophylactic transfusion of platelets, emphasizing the importance of balancing efficacy and safety in clinical settings .

Comparative Analysis with Other Antiplatelet Agents

The table below summarizes key features and mechanisms of action for prasugrel and other common antiplatelet agents:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prasugrel | Thienopyridine | Irreversibly inhibits P2Y12 receptors | Requires metabolic activation; effective in ACS |

| Clopidogrel | Thienopyridine | Irreversibly inhibits P2Y12 receptors | Requires metabolic activation; affected by genetics |

| Ticagrelor | Cyclopentyltriazol | Reversible antagonist of P2Y12 receptors | Rapid onset; does not require metabolic activation |

Propriétés

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGLZDAWLRGWQN-GEXSZOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.